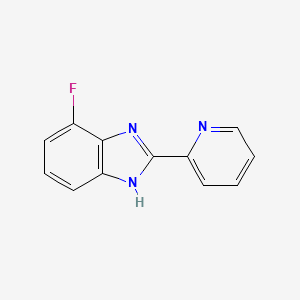![molecular formula C12H15N3O B7575904 [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol, also known as PEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PEP is a derivative of pyrazole, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals. PEP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, but it is thought to act by modulating various signaling pathways in cells. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to scavenge free radicals and protect cells from oxidative stress. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to induce apoptosis in tumor cells, inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol. One potential area of study is its use in cancer therapy, as [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells. Further research is needed to determine the optimal dosage and delivery method for [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in cancer therapy. Another potential area of study is [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's use in neuroprotection, as it has been shown to protect neurons from oxidative stress. Future research could investigate the potential use of [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action and its effects on different signaling pathways in cells.
Synthesemethoden
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(1H-pyrazol-5-yl)ethanone with benzyl bromide in the presence of potassium carbonate. This yields the intermediate compound 2-[1-(1H-pyrazol-5-yl)ethyl]phenylmethanol, which can be further reduced to [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential use in immunotherapy, as it has been shown to enhance the activity of immune cells.
Eigenschaften
IUPAC Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(11-6-7-13-15-11)14-12-5-3-2-4-10(12)8-16/h2-7,9,14,16H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYLHVQCLQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)